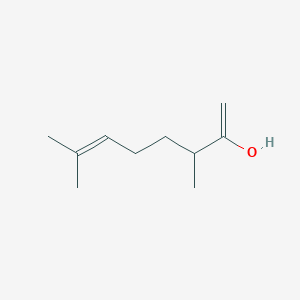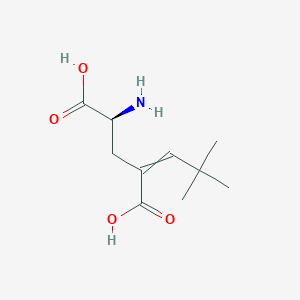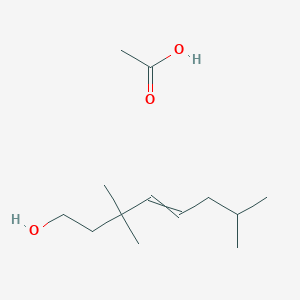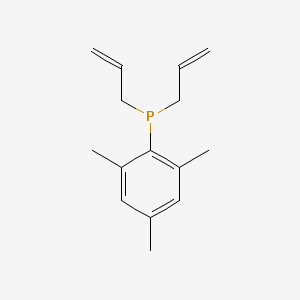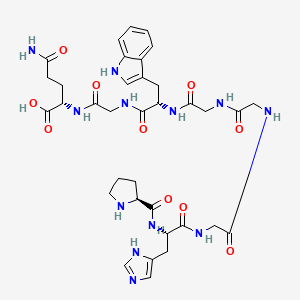![molecular formula C51H88N4O2 B12566351 N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea) CAS No. 162293-96-1](/img/structure/B12566351.png)
N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea): is a chemical compound known for its unique structure and properties. It is characterized by the presence of two urea groups connected by a methylene bridge to a phenylene ring, with long octadecyl chains attached to the nitrogen atoms. This compound is often used in various industrial and scientific applications due to its stability and functional properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) typically involves the reaction of methylenedi(2,1-phenylene)diamine with octadecyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving methylenedi(2,1-phenylene)diamine in a suitable solvent such as dichloromethane.
- Adding octadecyl isocyanate dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions: N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The urea groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines with reduced urea groups.
Substitution: Substituted urea derivatives with various functional groups.
科学研究应用
N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique properties.
作用机制
The mechanism of action of N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) involves its interaction with molecular targets such as enzymes and receptors. The long octadecyl chains provide hydrophobic interactions, while the urea groups can form hydrogen bonds with target molecules. This dual interaction mechanism allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
N,N’-[Methylenedi(2,1-phenylene)]bis(N-phenylacetamide): Similar structure but with phenylacetamide groups instead of octadecyl chains.
N,N’-[Methylenedi(4,1-phenylene)]bis(N’-octylurea): Similar structure but with shorter octyl chains.
N,N’-[Methylenedi(4,1-phenylene)]bis(N’-octadecylurea): Similar structure but with different phenylene ring substitution.
Uniqueness: N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) is unique due to its long octadecyl chains, which provide enhanced hydrophobic interactions and stability. This makes it particularly useful in applications requiring strong hydrophobic properties and stable complex formation.
属性
CAS 编号 |
162293-96-1 |
|---|---|
分子式 |
C51H88N4O2 |
分子量 |
789.3 g/mol |
IUPAC 名称 |
1-octadecyl-3-[2-[[2-(octadecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C51H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-52-50(56)54-48-41-35-33-39-46(48)45-47-40-34-36-42-49(47)55-51(57)53-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-45H2,1-2H3,(H2,52,54,56)(H2,53,55,57) |
InChI 键 |
QNOBVXVVXFCJCQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC=C1CC2=CC=CC=C2NC(=O)NCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)

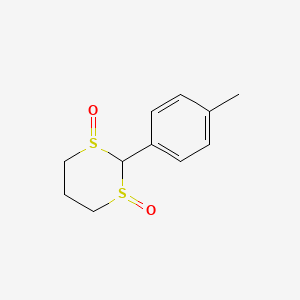
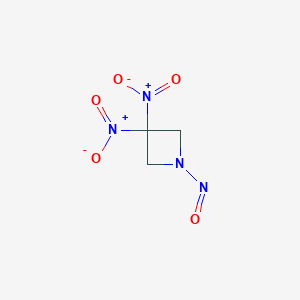
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
